{1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methanamine hydrochloride {1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18030267
InChI: InChI=1S/C13H24N4O.ClH/c1-13(2,3)12-15-11(16-18-12)9-17-6-4-5-10(7-14)8-17;/h10H,4-9,14H2,1-3H3;1H
SMILES:
Molecular Formula: C13H25ClN4O
Molecular Weight: 288.82 g/mol

{1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methanamine hydrochloride

CAS No.:

Cat. No.: VC18030267

Molecular Formula: C13H25ClN4O

Molecular Weight: 288.82 g/mol

* For research use only. Not for human or veterinary use.

{1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methanamine hydrochloride -

Specification

Molecular Formula C13H25ClN4O
Molecular Weight 288.82 g/mol
IUPAC Name [1-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl]methanamine;hydrochloride
Standard InChI InChI=1S/C13H24N4O.ClH/c1-13(2,3)12-15-11(16-18-12)9-17-6-4-5-10(7-14)8-17;/h10H,4-9,14H2,1-3H3;1H
Standard InChI Key ZIJFLDDIBZRADH-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=NC(=NO1)CN2CCCC(C2)CN.Cl

Introduction

Chemical Identity and Structural Characteristics

{1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methanamine hydrochloride (CAS: 2034727-84-7) is a heterocyclic organic compound with the molecular formula C₁₃H₂₅ClN₄O and a molecular weight of 288.82 g/mol . The structure comprises a piperidine ring substituted at the 3-position with a methanamine group and at the 1-position with a 5-tert-butyl-1,2,4-oxadiazol-3-ylmethyl moiety (Figure 1). The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₂₅ClN₄O
Molecular Weight288.82 g/mol
CAS Number2034727-84-7
DensityNot reported
Melting/Boiling PointsNot reported

Synthesis and Structural Elucidation

The compound is synthesized via multistep reactions involving:

  • Oxadiazole Ring Formation: Cyclocondensation of tert-butyl-substituted amidoximes with carboxylic acid derivatives under alkaline conditions .

  • Piperidine Functionalization: Alkylation of piperidine at the 1-position using chloromethyl-oxadiazole intermediates .

  • Methanamine Introduction: Reductive amination or nucleophilic substitution to attach the methanamine group at the 3-position of the piperidine ring .

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Structural confirmation is achieved through FT-IR, ¹H/¹³C-NMR, and mass spectrometry. Key spectral features include:

  • FT-IR: Ester carbonyl stretch at ~1715 cm⁻¹ and N-H stretches at ~3300 cm⁻¹ .

  • ¹H-NMR: Piperidine protons (δ 1.5–3.5 ppm), tert-butyl singlet (δ 1.3 ppm), and oxadiazole-linked methylene (δ 4.0–4.5 ppm) .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The hydrochloride salt exhibits high aqueous solubility at physiological pH (>40 μM), attributed to its ionic nature . It demonstrates metabolic stability in hepatocyte assays, with low clearance rates predictive of favorable oral bioavailability .

Lipophilicity

Experimental LogP values are unreported, but computational models (e.g., XLogP3-AA) estimate a moderate lipophilicity (~3.8), balancing membrane permeability and solubility .

Biological Activity and Mechanisms

Kinase Inhibition

The compound shows selective inhibition of Class Ia PI3 kinases, particularly the p110α isoform, with >20-fold selectivity over Class Ib isoforms . This activity is linked to its interaction with the ATP-binding pocket, as evidenced by molecular docking studies .

Table 2: In Vitro PI3K Inhibition Data

PI3K IsoformIC₅₀ (nM)Selectivity vs. Class Ib
p110α0.9522-fold
p110β21.4

Antifungal Activity

Derivatives of 1,2,4-oxadiazole-piperidine hybrids exhibit potent activity against Staphylococcus aureus (MIC: 0.95 mg/L) and Blumeria graminis (EC₅₀: 1.14 mg/L) . The tert-butyl group enhances hydrophobic interactions with fungal enzyme active sites .

Pharmaceutical Applications

Oncology

As a PI3Kα inhibitor, the compound is investigated for solid tumors (e.g., breast, prostate) and hematologic malignancies. Preclinical studies highlight its synergy with mTOR inhibitors .

Central Nervous System (CNS) Disorders

Structural analogs penetrate the blood-brain barrier, suggesting potential in neurodegenerative diseases (e.g., Alzheimer’s) by modulating kinase-mediated tau phosphorylation .

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